molecular formula C15H11F3O3 B6379026 2-Formyl-6-(2-methoxy-5-trifluoromethylphenyl)phenol CAS No. 1261945-30-5

2-Formyl-6-(2-methoxy-5-trifluoromethylphenyl)phenol

Cat. No.: B6379026
CAS No.: 1261945-30-5
M. Wt: 296.24 g/mol
InChI Key: ODHOKHQLJQKICF-UHFFFAOYSA-N
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Description

2-Formyl-6-(2-methoxy-5-trifluoromethylphenyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a formyl group and a methoxy group attached to a phenyl ring, which is further substituted with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(2-methoxy-5-trifluoromethylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions would be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(2-methoxy-5-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

    Oxidation: Formation of 2-carboxy-6-(2-methoxy-5-trifluoromethylphenyl)phenol

    Reduction: Formation of 2-hydroxymethyl-6-(2-methoxy-5-trifluoromethylphenyl)phenol

    Substitution: Formation of various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Formyl-6-(2-methoxy-5-trifluoromethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(2-methoxy-5-trifluoromethylphenyl)phenol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy. The formyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-6-(2-methoxy-5-trifluoromethylphenyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The combination of a formyl group, methoxy group, and trifluoromethyl group on a phenyl ring is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-[2-methoxy-5-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-6-5-10(15(16,17)18)7-12(13)11-4-2-3-9(8-19)14(11)20/h2-8,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOKHQLJQKICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685371
Record name 2-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-30-5
Record name 2-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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